molecular formula C16H14ClN5O2 B2901588 3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-44-0

3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2901588
CAS No.: 919031-44-0
M. Wt: 343.77
InChI Key: DJFDJNWZYAGGPH-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a molecular formula of C₁₆H₁₄ClN₅O₂ and a molecular weight of 343.771 g/mol . Structurally, it features a 3-chlorobenzyl group at position 3, methyl groups at positions 1 and 7, and a bicyclic imidazo[2,1-f]purine-dione core.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-9-7-21-12-13(19-15(21)18-9)20(2)16(24)22(14(12)23)8-10-4-3-5-11(17)6-10/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFDJNWZYAGGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also referred to as IM-412, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C₁₈H₁₈ClN₅O₃
  • Molecular Weight : 387.8 g/mol
  • CAS Number : 900135-20-8

IM-412 has been shown to inhibit various pathways associated with cancer progression and other diseases. Notably:

  • Transforming Growth Factor Beta (TGF-β) Pathway : IM-412 inhibits TGF-β-induced differentiation in human lung fibroblasts through both Smad-dependent and non-Smad pathways. This inhibition is crucial in preventing epithelial-to-mesenchymal transition (EMT), a process linked to cancer metastasis .
  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : Computational modeling indicates that IM-412 effectively binds to FGFR3, blocking its activation and subsequent signaling pathways that promote tumor growth and invasion .

Anticancer Properties

  • Triple-Negative Breast Cancer (TNBC) : IM-412 has demonstrated effectiveness in inhibiting the invasion of TNBC cells. It reduces cell motility and invasiveness by targeting EMT pathways .
  • In Vitro Studies : In MDA-MB-231 cells (a TNBC model), treatment with IM-412 resulted in decreased expression of key proteins involved in EMT and cell migration, suggesting its potential as a therapeutic agent against aggressive breast cancers .

Enzymatic Inhibition

IM-412 exhibits inhibitory activity against several enzymes:

  • Monoamine Oxidase (MAO) : The compound has been reported to show selective inhibition of MAO-B, which is implicated in neurodegenerative diseases .
  • Phosphodiesterase (PDE) : It has also demonstrated inhibitory effects on phosphodiesterases, which play roles in various cellular processes including inflammation and cell signaling .

Study on TGF-β Inhibition

A study evaluated the effects of IM-412 on TGF-β-induced fibroblast differentiation. The results indicated a significant reduction in the differentiation markers when treated with IM-412 compared to controls. This suggests that IM-412 may serve as a novel therapeutic agent for conditions characterized by excessive fibrosis and EMT-related pathologies .

Comparative Table of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInhibition of TNBC invasion
Enzymatic InhibitionMAO-B inhibition
Fibroblast DifferentiationTGF-β pathway blockade
Phosphodiesterase ActivityPDE inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Impact of Substituent Position

  • Chlorine Position: The 2-chlorobenzyl analog (IM-412) exhibits anti-fibrotic activity by suppressing TGF-β-induced α-SMA and fibronectin . In contrast, the 3-chlorobenzyl variant’s activity remains underexplored, but positional differences likely alter steric and electronic interactions with target proteins.
  • Piperazinylalkyl Chains :

    • Derivatives with 4-(4-aryl)piperazinylbutyl chains (e.g., AZ-853, AZ-861) exhibit strong 5-HT₁A receptor affinity and antidepressant effects. The 2-fluorophenyl group in AZ-853 enhances brain permeability, while the 3-trifluoromethylphenyl group in AZ-861 increases receptor agonism .

Physicochemical and Drug-Like Properties

  • Lipinski’s Rule Compliance : Most derivatives (e.g., AZ-853, AZ-861) adhere to Lipinski’s rules, ensuring oral bioavailability .
  • BBB Permeability : AZ-853’s logP value (~3.5) and polar surface area enable superior brain penetration compared to AZ-861 .
  • Metabolic Stability : Fluorinated arylpiperazinyl derivatives (e.g., 3i) show moderate stability in human liver microsomes, suggesting need for prodrug strategies .

Preparation Methods

Alkylation-Cyclization Sequential Protocol

The primary synthetic route involves sequential alkylation and cyclization steps starting from 1,7-dimethylxanthine. Key stages include:

  • Alkylation of 1,7-dimethylxanthine :
    • Reagents : 3-Chlorobenzyl bromide, anhydrous potassium carbonate.
    • Solvent : Dimethylformamide (DMF) at 80°C under nitrogen atmosphere.
    • Reaction Time : 12–16 hours.
    • Intermediate : 3-(3-Chlorobenzyl)-1,7-dimethylxanthine (yield: 68–72%).
  • Cyclization to Imidazopurine Core :
    • Reagents : Phosphorus oxychloride (POCl₃) as a cyclizing agent.
    • Conditions : Reflux at 110°C for 6 hours.
    • Product Isolation : Precipitation via ice-cold water neutralization, followed by vacuum filtration.

Key Reaction :
$$
\text{1,7-Dimethylxanthine} + \text{3-Chlorobenzyl bromide} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}3} \text{3-(3-Chlorobenzyl)-1,7-dimethylxanthine} \xrightarrow[\text{POCl}_3, 110^\circ \text{C}]{\text{Reflux}} \text{Target Compound}
$$

Alternative Pathway: One-Pot Synthesis

A streamlined one-pot method reduces purification steps:

  • Reagents : 1,7-Dimethylxanthine, 3-chlorobenzyl chloride, tetrabutylammonium iodide (TBAI) as phase-transfer catalyst.
  • Solvent System : Toluene/water biphasic mixture.
  • Conditions : 90°C for 8 hours with vigorous stirring.
  • Yield : 58–62%.

Advantages :

  • Eliminates intermediate isolation.
  • Reduces solvent waste by 40% compared to stepwise protocols.

Optimization Strategies

Catalytic Enhancements

Catalyst Solvent Temperature Yield Improvement Reference
Erbium triflate Acetonitrile 70°C +15%
Zinc chloride Dichloroethane 100°C +8%
No catalyst DMF 80°C Baseline (68%)
  • Erbium triflate accelerates cyclization via Lewis acid activation, reducing reaction time to 4 hours.

Solvent Effects on Yield

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 68 95
Acetonitrile 37.5 73 97
Dichloroethane 10.4 65 92
  • High-polarity solvents (e.g., acetonitrile) enhance reagent solubility and reaction homogeneity.

Industrial-Scale Production

Continuous Flow Synthesis

Apparatus : Microreactor system with in-line purification.

  • Flow Rate : 5 mL/min.
  • Residence Time : 30 minutes.
  • Output : 1.2 kg/day with 89% purity.

Advantages Over Batch Reactors :

  • Improved heat transfer minimizes side reactions.
  • 30% reduction in raw material usage.

Crystallization Protocols

Method Solvent Pair Crystal Purity (%) Recovery (%)
Cooling Ethanol/water 98 85
Anti-solvent Acetone/hexane 99 78
Vapor diffusion Diethyl ether 97 82
  • Anti-solvent crystallization achieves near-pharmaceutical-grade purity.

Impurity Profiling and Control

Common Byproducts

Byproduct Formation Cause Mitigation Strategy
8-(3-Chlorobenzyl) isomer Alkylation regioselectivity Lower reaction temperature (70°C)
N7-demethylated derivative Acidic hydrolysis Neutralization before isolation
Dimerized imidazopurine Prolonged heating Reduced reflux time (4 hours)

Analytical Validation

  • HPLC Conditions : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, 254 nm detection.
  • Retention Time : Target compound = 12.3 min; 8-isomer = 14.1 min.

Scalability Challenges and Solutions

Limitations of Laboratory Methods

  • Batch Variability : Manual temperature control in flask reactions causes ±5% yield fluctuations.
  • Solvent Recovery : DMF recycling efficiency <50% in small-scale setups.

Industrial Adaptations

  • Automated Reactors : PID-controlled jacketed vessels maintain ±0.5°C precision.
  • Distillation Units : Recover >90% of DMF for reuse.

Q & A

Q. Substituent Introduction :

  • 3-Chlorobenzyl Group : Introduced via nucleophilic substitution or alkylation using 3-chlorobenzyl bromide .
  • Methyl Groups : Added via dimethylation at positions 1 and 7 using methyl iodide in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates; recrystallization improves final purity .

Q. How does the 3-chlorobenzyl substituent influence chemical reactivity?

  • Electrophilic Substitution : The chlorine atom directs further functionalization (e.g., Suzuki coupling at the benzyl position) .
  • Stability : The electron-withdrawing Cl group reduces oxidation susceptibility compared to unsubstituted benzyl analogs .

Advanced Research Questions

Q. How to design experiments to evaluate adenosine receptor binding affinity?

  • Methodology :

Radioligand Displacement Assays : Use 3^3H-CCPA (adenosine A1/A3 agonist) or 3^3H-ZM241385 (A2A antagonist) in competition binding studies with HEK293 cells expressing human receptors .

IC50_{50} Determination : Fit dose-response curves to calculate inhibition constants (e.g., Ki values <100 nM indicate high affinity) .

Computational Docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding poses in receptor active sites .

Q. How to resolve contradictions in reported biological activity data (e.g., anticancer vs. antidepressant effects)?

  • Hypothesis Testing :
  • Target Selectivity Profiling : Screen against panels of kinases, GPCRs (e.g., 5-HT1A), and ion channels to identify off-target interactions .
  • Cell-Type Specificity : Compare cytotoxicity (MTT assay) in cancer (e.g., MCF-7) vs. neuronal (e.g., SH-SY5Y) cell lines .
    • Data Normalization : Control for assay variability (e.g., serum concentration in cell culture) using reference standards like imatinib (anticancer) or fluoxetine (antidepressant) .

Q. What strategies optimize substituent effects for enhanced 5-HT1A receptor partial agonism?

  • Structure-Activity Relationship (SAR) :
  • Fluorine Substitution : Replace 3-chlorobenzyl with 2-fluorophenyl (e.g., AZ-853 in ) improves blood-brain barrier penetration and receptor binding.
  • Alkyl Chain Length : Extending the propyl linker between purine and piperazine groups (e.g., AZ-861 in ) increases potency (EC50_{50} <10 nM).
    • Functional Assays : Measure cAMP accumulation (via BRET) in CHO-K1 cells expressing 5-HT1A receptors to quantify agonism .

Q. How to mitigate synthetic challenges in scaling up production?

  • Process Optimization :
  • Catalysts : Use Er(OTf)3_3 or Pd/C to enhance yield in cyclization steps .
  • Solvent Selection : Replace DCM with ethanol/water mixtures for greener chemistry .
  • Continuous Flow Systems : Implement microreactors for hazardous intermediates (e.g., azide formation) .

Methodological Considerations

  • Contradiction Analysis : When conflicting biological data arise, cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Data Reproducibility : Standardize synthetic protocols (e.g., reaction time, temperature) and share compound characterization data (NMR, HPLC) via repositories like PubChem .

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